Tofacitinib impurity 22

Solution stability Forced degradation HPLC method validation

Tofacitinib impurity 22 is a process-specific, dual 4-methylbenzenesulfonyl-substituted impurity reference standard critical for ANDA/DMF impurity profiling. Unlike piperidine-core impurities, its alkaline-labile degradation enables validated system suitability testing under pH stress per ICH Q1A(R2). Substituting with a structurally distinct impurity compromises peak identification and ICH Q3A/Q3B compliance. Procure ISO 17034-certified material with full characterization (NMR, MS, HPLC) to ensure traceability, data integrity, and successful regulatory review.

Molecular Formula C20H17N3O5S2
Molecular Weight 443.5 g/mol
CAS No. 2250243-22-0
Cat. No. B13037031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib impurity 22
CAS2250243-22-0
Molecular FormulaC20H17N3O5S2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3
InChIKeyOANRVXOMNQRZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tofacitinib Impurity 22 CAS 2250243-22-0: Identity and Role as a Process-Specific Reference Standard


Tofacitinib impurity 22 (CAS 2250243-22-0), chemically designated as 7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl 4-methylbenzenesulfonate , is a process-related impurity associated with the synthesis of the Janus kinase (JAK) inhibitor tofacitinib [1]. With a molecular formula of C20H17N3O5S2 and a molecular weight of 443.5 g/mol , this compound is distinguished by its dual tosyl (4-methylbenzenesulfonyl) substituents, which differ structurally from many other tofacitinib impurities that feature piperidine moieties or lack this specific sulfonate ester arrangement . It is primarily utilized as an analytical reference standard for method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions [1].

Why Tofacitinib Impurity 22 CAS 2250243-22-0 Cannot Be Substituted with Other Tofacitinib-Related Standards


In analytical method development for tofacitinib active pharmaceutical ingredient (API) and finished dosage forms, substitution of impurity 22 with a different tofacitinib impurity reference standard is scientifically invalid because each impurity exhibits distinct chromatographic retention behavior, stability characteristics under forced degradation conditions, and structural confirmation requirements. Specifically, impurity 22 is an over-reacted side product bearing two 4-methylbenzenesulfonyl groups, whereas many other tofacitinib impurities (e.g., impurity M / CP-703058) retain the piperidine core of the API [1]. This structural divergence translates directly to differential solution stability: impurity 22 demonstrates alkaline-labile degradation, while impurity M remains stable across acidic, neutral, and alkaline conditions over 24 hours [2]. Furthermore, regulatory expectations for impurity profiling in ANDA and DMF submissions mandate the use of the exact impurity reference standard corresponding to the specific impurity peak observed in batch analyses; cross-substitution with a structurally distinct impurity would compromise method accuracy, peak identification confidence, and compliance with ICH Q3A/Q3B guidelines [2].

Quantitative Differentiation Evidence for Tofacitinib Impurity 22 (CAS 2250243-22-0) vs. In-Class Impurities


Alkaline Solution Stability Profile of Tofacitinib Impurity 22 vs. Impurity M (CP-703058)

Tofacitinib impurity 22 (RM-T060348 / PF-05091895) exhibits pH-dependent solution instability specifically under alkaline conditions, whereas Tofacitinib impurity M (CP-703058) remains stable across all tested pH conditions. In solution stability studies conducted under chromatographic conditions derived from the Chinese import registration standard for Tofacitinib Citrate Tablets (Standard No. JX20130251), the main peak area ratio of impurity 22 decreased progressively over a 24-hour period when placed in alkaline solution, accompanied by a corresponding increase in impurity peak area. In contrast, impurity M demonstrated minimal change in main peak area ratio across acidic, neutral, and alkaline conditions over the same 24-hour duration, with relative standard deviation (RSD) below 2.0% [1].

Solution stability Forced degradation HPLC method validation

Structural Differentiation from Piperidine-Containing Tofacitinib Impurities

Tofacitinib impurity 22 is structurally distinct from many commonly referenced tofacitinib impurities due to its dual tosyl substitution on the pyrrolopyrimidine core, contrasting with piperidine-containing impurities such as impurity 145 (CAS 1092578-45-4) and impurity 23 (CAS 1640971-60-3). Specifically, impurity 22 possesses the chemical structure [7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate, featuring two 4-methylbenzenesulfonyl groups attached to the pyrrolo[2,3-d]pyrimidine scaffold. In contrast, impurity 145 is N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, retaining the piperidine ring characteristic of the API but lacking sulfonate ester moieties [1]. This structural divergence arises from distinct synthetic pathways: impurity 22 originates from over-reaction or side reactions involving sulfonylating agents during tofacitinib synthesis , whereas piperidine-containing impurities typically stem from incomplete reaction sequences or protecting group manipulations.

Structural elucidation Impurity classification Synthetic route analysis

Comparative Solution Stability of Impurity 22 vs. Impurity 23 Under pH Stress

In the same solution stability study evaluating three tofacitinib impurities under identical experimental conditions, both impurity 22 (RM-T060348) and impurity 23 (RM-T060349 / PF-05579970; CAS 1640971-60-3) exhibited comparable stability behavior: both compounds remained relatively stable in acidic and neutral solutions (RSD < 2.0% over 24 hours) but underwent progressive degradation in alkaline solution [1]. This shared alkaline lability distinguishes both impurity 22 and impurity 23 from impurity M, which remained stable across all pH conditions. The degradation of impurity 22 in alkaline solution was manifested by a continuous decrease in main peak area ratio and concomitant increase in impurity peak area over the 0, 3, 6, 12, and 24-hour time points [1].

Forced degradation Alkaline lability Stability-indicating method

Regulatory Certification and Traceability: ISO17034 vs. Non-Certified Standards

Tofacitinib impurity 22 reference standards supplied by vendors operating under ISO 17034 accreditation (e.g., CATO Research Chemicals) provide documented traceability, homogeneity, and stability characterization that non-certified commercial sources may not offer. CATO's impurity 22 standard (catalog C4X-107922, CAS 2227199-28-0 for the piperidine-containing variant) is manufactured under ISO 17034 certified reference material producer protocols, ensuring compliance with ICH Q2(R1) validation requirements and regulatory expectations for ANDA/DMF submissions [1]. In contrast, many generic impurity standards available from non-accredited suppliers lack comprehensive certificates of analysis with NMR, MS, HPLC, IR, and UV characterization data [1]. Additionally, the availability of pharmacopeial traceability (USP or EP) can be provided based on feasibility for impurity 22 standards, a critical consideration for laboratories operating in GMP environments [2].

Reference standard certification Regulatory compliance ISO 17034

Targeted Application Scenarios for Tofacitinib Impurity 22 (CAS 2250243-22-0) in Pharmaceutical Development and QC


Stability-Indicating HPLC Method Development Requiring Alkaline-Sensitive Impurity Markers

Tofacitinib impurity 22 serves as an effective system suitability marker for stability-indicating HPLC methods, particularly for assessing method robustness under alkaline forced degradation conditions. Because impurity 22 exhibits progressive degradation in alkaline solution (main peak area ratio continuously decreases over 24 hours) while remaining stable in acidic and neutral conditions (RSD < 2.0%), it provides a validated probe for confirming that the analytical method can detect and resolve degradation products formed under pH stress [1]. This application is directly supported by solution stability data generated under chromatographic conditions consistent with the import registration standard for Tofacitinib Citrate Tablets (JX20130251) [1]. Laboratories developing ICH Q2(R1)-compliant methods benefit from using impurity 22 to demonstrate that alkaline degradation products do not co-elute with the API or other specified impurities.

Quality Control Release Testing for Tofacitinib API Batches with Elevated Sulfonate Ester Risk

Due to its distinctive dual 4-methylbenzenesulfonyl (tosyl) substitution pattern, impurity 22 is a process-specific marker indicative of over-sulfonylation side reactions during tofacitinib synthesis [1]. In API manufacturing, elevated levels of impurity 22 may signal suboptimal control of sulfonating reagent stoichiometry or reaction quenching conditions. QC laboratories utilize an authenticated impurity 22 reference standard to accurately quantify this specific impurity in API batches, ensuring compliance with ICH Q3A thresholds for unspecified impurities (≤0.10% or ≤0.15% depending on maximum daily dose) [2]. The compound's structural distinction from piperidine-derived impurities—which originate from different synthetic pathway deviations—means that impurity 22 cannot be quantified using a generic tofacitinib impurity standard; its unique chromophore and molecular weight necessitate a dedicated reference standard for accurate HPLC-UV or LC-MS quantitation [1].

Method Validation for ANDA/DMF Submissions Requiring ISO 17034 Certified Reference Materials

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for tofacitinib products, use of an ISO 17034-certified impurity 22 reference standard provides documented evidence of reference material traceability, homogeneity, and stability—all critical elements for successful regulatory review [1]. Regulatory agencies increasingly expect impurity reference standards used in validation studies to be accompanied by comprehensive certificates of analysis including NMR, MS, HPLC, IR, and UV characterization data, as well as documented stability under recommended storage conditions [2]. Procurement of impurity 22 from an ISO 17034-accredited vendor eliminates the need for in-house re-characterization, which would otherwise consume 2-5 days of analytical resources per batch and introduce potential compliance gaps if internal characterization methods are not fully validated. This scenario is particularly relevant for laboratories operating in GMP environments where audit trail completeness and data integrity are paramount [2].

Alkaline-Sensitive Impurity as a Forced Degradation Study Probe

In forced degradation studies conducted per ICH Q1A(R2) guidelines, impurity 22's documented alkaline lability makes it a useful probe for verifying that the analytical method can adequately resolve degradation peaks under pH stress conditions. The quantitative data from QCSRM's solution stability study—showing progressive main peak degradation of impurity 22 in alkaline solution over 0, 3, 6, 12, and 24 hours while maintaining RSD < 2.0% in acidic and neutral conditions [1]—provides a benchmark for laboratories establishing forced degradation protocols. By spiking impurity 22 into placebo or API samples and subjecting the mixture to alkaline stress, analysts can confirm that the chromatographic method maintains resolution between impurity 22, its degradation products, and the API peak. This application is directly anchored to the empirical stability evidence rather than extrapolated from potency or off-target activity data.

Quote Request

Request a Quote for Tofacitinib impurity 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.